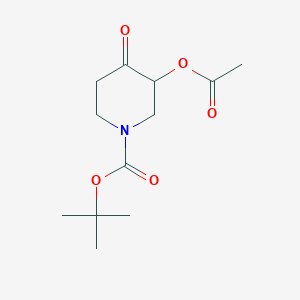

Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-acetyloxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-8(14)17-10-7-13(6-5-9(10)15)11(16)18-12(2,3)4/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRIGKYENDALMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145429 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetyloxy)-4-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881288-56-7 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetyloxy)-4-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881288-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetyloxy)-4-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Proactive Handling of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate

Authored for the Modern Research & Development Professional

This document moves beyond the standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate. As a key building block in medicinal chemistry and drug development, a comprehensive grasp of this compound's characteristics is paramount not only for safety but for the integrity and success of your research. This guide is structured to provide actionable insights, explaining the causality behind safety protocols and integrating them into a holistic workflow.

Section 1: The Physicochemical and Reactivity Profile

Understanding the fundamental nature of a compound is the first step toward safe and effective utilization. Its physical and chemical properties are not mere data points; they are critical indicators that dictate handling, storage, and reaction parameters.

Core Identity and Properties

Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a Boc-protecting group and an acetoxy substituent.[1] This structure influences its reactivity, making the ketone at the 4-position a key site for synthetic transformations.[1]

| Property | Data | Causality and Experimental Insight |

| Molecular Formula | C₁₂H₁₉NO₅ | The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding and dictates its polarity. |

| Molecular Weight | 257.28 g/mol | Essential for accurate molar calculations in reaction stoichiometry. |

| Appearance | Typically a solid (e.g., white powder)[2] | As a solid, the primary exposure risk during handling is inhalation of dust.[3] This necessitates the use of engineering controls like ventilated enclosures for weighing. |

| Stability | Stable under recommended storage conditions.[3] | The Boc-protecting group is notoriously sensitive to strong acids, which will cause it to cleave. Therefore, maintaining a neutral to slightly basic environment is crucial for its integrity during storage and in reaction setups. |

Reactivity and Incompatibility

The true expertise in handling a chemical lies in understanding its potential reactions, both intended and unintended.

-

Incompatible Materials : The primary incompatibilities are with strong oxidizing agents and strong acids .[3]

-

Causality (Strong Acids): As mentioned, acids will readily cleave the tert-butoxycarbonyl (Boc) protecting group. This is often a desired synthetic step, but an uncontrolled reaction with an acid can be exothermic and release isobutylene gas, leading to pressure buildup in a closed system.

-

Causality (Strong Oxidizing Agents): The piperidine ring and acetoxy group can be susceptible to oxidation. Reactions with strong oxidizers can be highly energetic and unpredictable, posing a significant safety risk. Common lab-scale oxidizers to avoid include permanganates, chromates, and peroxides.

-

-

Hazardous Decomposition Products : Under combustion, this organic compound will break down to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[3] This is a critical consideration for fire emergency response, as nitrogen oxides are toxic respiratory irritants.

Section 2: The Toxicological Landscape & Exposure Control

While comprehensive toxicological data for this specific compound is not always available, we can infer a likely hazard profile from its structural motifs (piperidine core) and the guidance provided in Safety Data Sheets for similar N-Boc-4-piperidone derivatives.[2][4][5] The overarching principle is one of caution: treat it as a hazardous substance until proven otherwise.

Identified and Inferred Hazards

Based on data for structurally related compounds, the following classifications are prudent to assume[4][6]:

-

Skin Corrosion/Irritation : Causes skin irritation.[4]

-

Eye Damage/Irritation : Causes serious eye irritation.[4]

-

Respiratory Irritation : May cause respiratory tract irritation, particularly as a dust.[4]

The Hierarchy of Exposure Control

A robust safety plan relies on a multi-layered approach, prioritizing the most effective measures first.

-

Elimination/Substitution : In a research context, this is often not feasible as the compound is specifically required.

-

Engineering Controls : This is the most critical pillar for day-to-day safe handling.

-

Chemical Fume Hood: All weighing, transfers, and reactions involving this compound should be performed inside a certified chemical fume hood.[3] This contains dusts and potential vapors, preventing inhalation.

-

Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides containment while maintaining accuracy.

-

-

Administrative Controls : These are the protocols and procedures that define safe work practices.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for the handling, storage, and disposal of this compound.

-

Designated Areas: Clearly mark areas where this chemical is stored and used.

-

-

Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. It does not replace the need for engineering controls.

| PPE Type | Specification & Rationale |

| Hand Protection | Nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2][5] For prolonged work or when using solvents, consult a glove compatibility chart. |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3] If there is a splash hazard, chemical safety goggles should be worn. |

| Skin/Body Protection | A laboratory coat is required. For larger quantities, consider chemically resistant aprons and sleeves.[3] |

| Respiratory Protection | Under normal conditions within a fume hood, respiratory protection is not required. If engineering controls fail or for spill cleanup, a respirator with an appropriate cartridge (e.g., P95 for dusts) may be necessary.[3][5] |

Section 3: Proactive & Reactive Safety Protocols

Effective safety management involves both planning to prevent incidents and being prepared to respond correctly when they occur.

Workflow for Proactive Risk Assessment

The following diagram illustrates a logical workflow for assessing and mitigating risks before beginning experimental work.

Emergency Response Protocols

| Incident | Step-by-Step Response Protocol |

| Skin Contact | 1. Immediately remove all contaminated clothing.2. Wash the affected area with plenty of soap and water for at least 15 minutes.[3]3. If skin irritation occurs or persists, seek medical attention. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention. |

| Inhalation | 1. Move the person to fresh air and keep them comfortable for breathing.2. If breathing is difficult or stops, provide artificial respiration.[2]3. Seek immediate medical attention. |

| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting.[2][7]2. Never give anything by mouth to an unconscious person.[2]3. Call a poison center or doctor immediately for treatment advice.[4] |

| Minor Spill | 1. Ensure the area is well-ventilated (fume hood).2. Wear appropriate PPE (gloves, goggles, lab coat).3. Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).4. Sweep up the material, place it in a suitable, closed container for disposal.5. Clean the spill area thoroughly. |

| Fire | 1. Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray extinguisher.[2][5]2. As the compound contains nitrogen, be aware of potentially toxic NOx gases in the fumes. If possible, fight the fire from a distance and wear a self-contained breathing apparatus.[2][4] |

Section 4: Lifecycle Management: From Bench to Waste

Proper management extends from the moment the compound arrives to its final disposal.

Handling and Storage

-

Handling: Always handle in a well-ventilated area, preferably a fume hood, to avoid the formation and inhalation of dust.[3][8] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][9] This prevents degradation from moisture and ensures vapors or dusts do not escape. Store away from incompatible materials, particularly strong acids and oxidizers.

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.[3]

-

Waste Residues: Unused material and residues should be collected in a designated, labeled hazardous waste container.

-

Contaminated Packaging: The empty container may still hold residue and should be treated as hazardous waste. Do not reuse the container.

-

Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[9] Do not empty into drains or release into the environment.[4]

By integrating these principles of physicochemical awareness, robust exposure control, and proactive lifecycle management, you can ensure that your use of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate is not only safe but also scientifically sound, contributing to the success and integrity of your research endeavors.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

(n.d.). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Capot Chemical. (2025, November 12). MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. Retrieved from [Link]

-

Fisher Scientific. (2023, September 22). Safety Data Sheet: 1,2-Dipiperidinoethane. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-oxopiperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Carl ROTH. (2014, July 4). Safety data sheet. Retrieved from [Link]

Sources

- 1. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. chemos.de [chemos.de]

- 5. capotchem.com [capotchem.com]

- 6. tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | C11H16N2O3 | CID 42609283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. peptide.com [peptide.com]

Methodological & Application

Scale-up synthesis of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate

An Application Note and Protocol for the Scale-Up Synthesis of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate

Abstract

Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in drug discovery, and functionalized derivatives like the title compound are crucial for developing novel therapeutics.[1][2] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate, starting from the readily available N-Boc-4-piperidone. The described method focuses on process safety, scalability, and purification strategies that avoid technically demanding chromatographic separations, making it suitable for industrial applications.

Introduction and Synthetic Strategy

The synthesis of functionalized piperidones is of significant interest to the pharmaceutical industry. The title compound, with its ketone and adjacent acetoxy group, offers multiple reaction sites for further molecular elaboration. While various methods exist for the synthesis of piperidone derivatives, many are not amenable to large-scale production due to the use of hazardous reagents, high costs, or complex purification procedures.[3][4]

This guide details a synthetic strategy based on the α-functionalization of N-Boc-4-piperidone. The process involves two key transformations:

-

α-Bromination: Introduction of a bromine atom at the C-3 position of the piperidone ring.

-

Nucleophilic Substitution: Displacement of the bromide with an acetate group to yield the final product.

This approach was selected for its reliability, use of readily available reagents, and amenability to process optimization for scale-up.

Reaction Scheme and Workflow

Overall Synthetic Scheme

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate typically involves a two-step process starting from the commercially available N-Boc-4-piperidone. The first step is the introduction of a hydroxyl group at the 3-position to form the precursor, tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate. This is followed by the acetylation of the hydroxyl group to yield the final product.

Caption: General synthetic route.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

A. Synthesis of the Precursor: Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Question 1: My yield for the synthesis of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is consistently low. What are the common pitfalls in this step?

Answer:

Low yields in the synthesis of the hydroxy precursor often stem from the choice of hydroxylation method and the subsequent workup. A common and effective method is the α-hydroxylation of the ketone. However, several factors can negatively impact the outcome:

-

Incomplete Enolate Formation: The reaction proceeds via an enolate intermediate. Incomplete deprotonation of N-Boc-4-piperidone will result in unreacted starting material. Ensure you are using a sufficiently strong base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), and that the reaction is performed under strictly anhydrous conditions to prevent quenching of the base.

-

Side Reactions: The enolate can participate in side reactions, such as aldol condensation with unreacted ketone. To minimize this, the base should be added slowly to a cooled solution of the ketone, and the electrophilic oxygen source (e.g., a peroxide or oxaziridine) should be added promptly after enolate formation.

-

Over-oxidation: Using an overly reactive oxidizing agent or allowing the reaction to proceed for too long can lead to the formation of undesired byproducts. Monitor the reaction closely by thin-layer chromatography (TLC).

-

Workup Issues: The product is a relatively polar molecule and can be partially lost to the aqueous phase during extraction. Ensure proper pH adjustment of the aqueous layer and use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

Recommended Protocol for α-Hydroxylation:

-

Dissolve N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of a strong base (e.g., LDA in THF) to the cooled ketone solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add a solution of an appropriate electrophilic oxygen source, such as a solution of hydrogen peroxide in a compatible solvent, dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

B. Acetylation of Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Question 2: The acetylation of my hydroxy precursor is incomplete, and I observe significant amounts of starting material even after extended reaction times. How can I drive the reaction to completion?

Answer:

Incomplete acetylation is a common issue, often related to the reactivity of the secondary alcohol and the choice of reaction conditions. The hydroxyl group at the 3-position is somewhat sterically hindered, which can slow down the reaction. Here’s how to address this:

-

Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. For more stubborn reactions, acetyl chloride can be used, but it is more reactive and requires careful handling due to the formation of HCl as a byproduct.[1]

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acetylation of sterically hindered alcohols. It works by forming a highly reactive N-acetylpyridinium intermediate. Ensure you are using a catalytic amount (typically 1-10 mol%).

-

Base: A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is necessary to neutralize the acetic acid or HCl byproduct, which can otherwise protonate the starting material and catalyst, rendering them unreactive.

-

Reaction Conditions: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or THF at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be employed, but be mindful of potential side reactions.

Optimized Acetylation Protocol:

-

Dissolve the tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate in anhydrous DCM under an inert atmosphere.

-

Add triethylamine (1.2-1.5 equivalents) and a catalytic amount of DMAP (0.05-0.1 equivalents).

-

Cool the mixture to 0 °C and add acetic anhydride (1.1-1.3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Question 3: I am observing significant byproduct formation during the acetylation reaction, leading to a low yield of the desired product. What are the likely side reactions and how can I minimize them?

Answer:

The presence of the ketone functionality in the molecule can lead to several side reactions, especially under basic or acidic conditions.

-

Enolization and Subsequent Reactions: The ketone can enolize, and the resulting enol or enolate can undergo further reactions. Under basic conditions, this can lead to aldol-type condensation products. To mitigate this, use a non-nucleophilic base like triethylamine and avoid excessively high temperatures.

-

Formation of Colored Impurities: The combination of amines (like TEA and DMAP) with acetic anhydride can sometimes lead to the formation of colored byproducts, especially upon heating.[2] It is recommended to add the DMAP catalyst last, once the substrate is already in the reaction mixture, and to use only a catalytic amount.

-

Instability of the α-Acetoxy Ketone: α-Acetoxy ketones can be sensitive to both acidic and basic conditions, potentially leading to hydrolysis back to the alcohol or other degradation pathways.[3] Therefore, it is crucial to perform the workup under neutral or mildly acidic/basic conditions and to purify the product promptly after the reaction.

Troubleshooting Side Reactions:

| Observation | Potential Cause | Recommended Solution |

| Formation of high molecular weight, polar byproducts | Aldol condensation | Use a non-nucleophilic base (e.g., TEA). Avoid high reaction temperatures. |

| Darkening of the reaction mixture (yellow to red) | Reaction of DMAP/TEA with acetic anhydride | Add DMAP last. Use only a catalytic amount of DMAP. Avoid prolonged heating. |

| Presence of starting material after workup | Hydrolysis of the product | Perform a quick workup with neutral or mildly basic washes. Avoid strong acids or bases. |

C. Purification

Question 4: I am having difficulty purifying the final product, tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate, by column chromatography. What are the best practices for its purification?

Answer:

Purification of the final product can be challenging due to its moderate polarity and potential for degradation on silica gel.

-

Choice of Eluent: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. Start with a low polarity eluent and gradually increase the polarity to elute your product.

-

Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause the hydrolysis of the acetate group. To minimize this, you can use deactivated silica gel by pre-treating it with a small amount of triethylamine in the eluent system (e.g., 0.1-1% v/v).

-

Monitoring Fractions: Closely monitor the fractions by TLC to avoid mixing the product with closely eluting impurities. Staining with potassium permanganate can be effective for visualizing the product.

-

Alternative Purification Methods: If column chromatography proves difficult, consider other purification techniques such as preparative TLC or crystallization if the product is a solid.

General Chromatography Protocol:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes).

-

Collect fractions and analyze them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Caption: Troubleshooting decision-making process.

III. References

-

Synthesis method for N-Boc-3-piperidone. CN103204801A.

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Appl Biochem Biotechnol. 2017;182(1):206-219.

-

Synthesis of N-Boc 4-piperidone. ChemicalBook.

-

Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.

-

Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.

-

Synthesis method for N-Boc-3-piperidone. CN103204801A.

-

1-Boc-4-piperidone. Benchchem.

-

Beyond Acetic Anhydride: Exploring Alternatives for Acylation. Oreate AI Blog.

-

Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Org. Synth. 2012, 89, 99.

-

What is N-(tert-Butoxycarbonyl)-4-piperidone?. ChemicalBook.

-

Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal.

-

The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Org. React. 1954, 8, 59-196.

-

Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Org. Biomol. Chem. 2020, 18, 8649-8661.

-

Acetylation of secondary alcohols. Reddit.

-

Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.

-

What methods are specific to the preparation of ketones excluding aldehydes?. CK-12.

-

Ester synthesis by acylation. Organic Chemistry Portal.

-

Why are TEA/DMAP/n-methylimidazole turning yellow or red in acetic anhydride?. ResearchGate.

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Org. Synth. 2002, 79, 1.

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.

-

Spectrochem: Home.

-

Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. 2022, 7, 33, 29295–29302.

-

Supplementary information.

-

The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). Scite.ai.

-

Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. J. Org. Chem. 2008, 73, 11, 4228–4238.

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

-

The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate.

-

Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. ChemicalBook.

-

alpha-halogenation of ketone under acidic and basic conditions. YouTube.

-

An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information.

-

tert-Butyl 4-oxopiperidine-1-carboxylate. Sigma-Aldrich.

-

tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.

-

Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids. 2021, 53, 221–232.

-

Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange.

-

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate. Sigma-Aldrich.

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. 2024, 29(1), 234.

-

1-Boc-4-AP. Wikipedia.

-

Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate.

-

tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate. Guidechem.

-

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem.

-

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate. Alchem Pharmtech.

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. BLDpharm.

-

tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. PubChem.

Sources

Troubleshooting low purity in Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate production

Welcome to the technical support center for the synthesis of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on troubleshooting and resolving issues of low purity. Our goal is to provide you with the causal logic behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the oxidation of the corresponding secondary alcohol, tert-butyl 3-acetoxy-4-hydroxypiperidine-1-carboxylate. Mild oxidation conditions are crucial to prevent side reactions. Common reagents for this transformation include Dess-Martin Periodinane (DMP) and conditions for a Swern oxidation.[1][2][3]

Q2: My final product is a persistent oil and won't crystallize. What should I do?

A2: The presence of residual solvent or minor impurities can significantly inhibit crystallization. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, the purity is likely insufficient. We recommend purification by column chromatography. A gradient elution using a hexane/ethyl acetate solvent system on silica gel is typically effective.

Q3: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

A3: Common impurities include unreacted starting material (the alcohol), over-oxidation products, or byproducts from the decomposition of the Boc protecting group or hydrolysis of the acetate ester.[4][5][6] Identifying these is the first step in troubleshooting.

In-Depth Troubleshooting Guide: Low Purity

Low purity is the most common failure mode in this synthesis. This guide provides a systematic approach to diagnosing and resolving these issues.

Logical Troubleshooting Workflow

The following flowchart outlines a step-by-step process for diagnosing purity issues in your synthesis.

Caption: A logical workflow for troubleshooting low purity.

Q: My crude analytical data (TLC/LC-MS) indicates significant starting material is left. What went wrong?

A: This points to incomplete oxidation. Several factors could be at play.

-

Causality: Oxidation reactions, particularly those using solid reagents like Dess-Martin Periodinane (DMP), can be sensitive to stoichiometry, reaction time, and reagent quality. DMP is moisture-sensitive and can lose activity over time.[7] Swern oxidations require precise temperature control to form the active oxidant species.[2][8]

-

Recommended Actions:

-

Verify Reagent Quality: Use a fresh bottle of DMP or ensure your current stock has been stored properly under an inert atmosphere. For Swern oxidations, use freshly distilled oxalyl chloride and anhydrous DMSO.

-

Increase Oxidant Equivalents: If reagent quality is confirmed, increase the stoichiometry of the oxidizing agent in increments, for example, from 1.1 to 1.3 equivalents. Monitor the reaction by TLC every 30 minutes.

-

Extend Reaction Time: Allow the reaction to stir for a longer period at the recommended temperature. Ensure the reaction is not prematurely quenched.

-

Q: My LC-MS shows a mass corresponding to the loss of the acetate group or the Boc group. How do I prevent this?

A: This indicates product degradation, likely due to acidic or basic conditions during the reaction or workup.

-

Causality: The acetate ester is susceptible to hydrolysis under both acidic and basic conditions.[5] The Boc-protecting group is notoriously labile to acid.[9] DMP oxidation generates two equivalents of acetic acid as a byproduct, which can be sufficient to cleave the Boc group if not buffered.[3] Similarly, workup procedures using strong acids or bases can cause hydrolysis.

-

Recommended Actions:

-

Buffered Reaction Conditions: When using DMP, add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or pyridine to the reaction mixture to neutralize the acetic acid byproduct.[3]

-

Neutral Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. During extraction, wash the organic layer with brine and water, avoiding acidic or strong basic washes.

-

Temperature Control: Perform the reaction and workup at low temperatures (0 °C to room temperature) to minimize the rate of potential hydrolysis reactions.

-

Data Summary: Common Impurities

The following table summarizes the likely impurities, their mass-to-charge ratio (m/z) for LC-MS analysis, and their expected behavior on a TLC plate.

| Compound Name | Structure | Expected [M+H]⁺ | TLC Rf (Relative to Product) |

| Product: Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate | (Structure of Product) | 258.13 | 1.0 |

| Starting Material: Tert-butyl 3-acetoxy-4-hydroxypiperidine-1-carboxylate | (Structure of Alcohol) | 260.15 | Lower |

| Hydrolysis Impurity: Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | (Structure of Hydroxypiperidinone) | 216.12 | Lower |

| Boc-cleavage Impurity: 3-Acetoxy-4-oxopiperidine | (Structure of Deprotected Ketone) | 158.08 | Much Lower (may streak) |

Key Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Buffered)

This protocol is recommended for its mild conditions and operational simplicity.

-

Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-acetoxy-4-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Buffering: Add solid sodium bicarbonate (NaHCO₃, 2.0 eq).

-

Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC (typically complete in 1-3 hours).

-

Workup: Upon completion, dilute the mixture with DCM and quench by adding an equal volume of a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes until the organic layer is clear.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Reaction Pathway and Side Reactions

The following diagram illustrates the intended oxidation pathway and highlights the formation of key impurities.

Caption: Oxidation pathway and common side reactions.

References

-

Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. Retrieved February 9, 2026, from [Link]

-

May, C., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387-1392. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved February 9, 2026, from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved February 9, 2026, from [Link]

-

Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved February 9, 2026, from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved February 9, 2026, from [Link]

-

NPTEL. (n.d.). Module 1 : Oxidation Reactions. Retrieved February 9, 2026, from [Link]

-

Atlantis Press. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved February 9, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved February 9, 2026, from [Link]

-

ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved February 9, 2026, from [Link]

-

YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved February 9, 2026, from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved February 9, 2026, from [Link]

-

ScienceDirect. (n.d.). The Swern Oxidation. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved February 9, 2026, from [Link]

-

PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved February 9, 2026, from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 9, 2026, from [Link]

Sources

- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. cdn.prexams.com [cdn.prexams.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. chempep.com [chempep.com]

Technical Support Center: Purification of 3-Acetoxy-4-Oxopiperidine Derivatives

Current Status: Operational Subject: Optimization of Column Chromatography & Stability Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 3-acetoxy-4-oxopiperidine derivatives presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that possesses:

-

A Basic Nitrogen: Causes severe tailing on acidic silica due to silanol interactions.[1]

-

A

-Keto Ester Motif: The acetoxy group at C3 is essentially a leaving group

This guide deviates from standard "amine purification" protocols because standard strong bases (like Ammonium Hydroxide) often degrade this specific substrate.

Module 1: The Stability Check (Mandatory Pre-Run)

Before packing a column, you must determine if your derivative survives the stationary phase. Silica gel is acidic (

Protocol: 2D-TLC Stability Test

This self-validating step confirms if the stationary phase causes decomposition.

-

Spotting: Spot your crude mixture at the corner of a square TLC plate (Silica Gel 60

). -

Run 1: Develop the plate in your chosen solvent system (e.g., 5% MeOH in DCM).

-

Drying: Let the plate dry completely in air for 10–15 minutes. Crucial: This exposure time mimics the residence time on a column.

-

Run 2: Rotate the plate 90° and develop it again in the same solvent system.

-

Analysis:

-

Diagonal Line: If all spots lie on a diagonal line starting from the origin, the compound is stable.

-

Off-Diagonal Spots: If new spots appear below the diagonal, your compound decomposed on the silica during the drying phase.

-

Decision Matrix:

-

Stable: Proceed to Module 2 (Silica Protocol) .

-

Unstable: Switch immediately to Module 3 (Neutral Alumina Protocol) .

Module 2: Silica Gel Optimization (For Stable Derivatives)

If your derivative (often N-protected, e.g., N-Boc, N-Cbz) passes the stability test, you may use silica, but you must suppress silanol activity to prevent tailing.

The "Buffered" Slurry Method

Do not use Ammonia. It is too nucleophilic and may hydrolyze the 3-acetoxy ester. Use Triethylamine (TEA) , which is sterically hindered and less likely to attack the ester, yet basic enough to cap silanols.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/EtOAc or DCM/MeOH) and add 0.5% v/v Triethylamine (TEA) .

-

Column Pre-Treatment: Slurry pack the silica using the TEA-containing solvent. Flush the column with 2 column volumes (CV) of this solvent before loading the sample. This saturates the acidic silanol sites (

). -

Sample Loading: Dissolve crude in a minimum amount of DCM (with 0.5% TEA) or dry-load on Celite. Avoid dry-loading on silica as it concentrates the acid catalysis effect.

-

Elution: Run the column briskly. Long residence times increase the risk of acetoxy hydrolysis.

Data: Modifier Impact on Resolution (

| Modifier | Concentration | Tailing Factor ( | Risk of Hydrolysis | Recommendation |

| None | 0% | > 2.5 (Severe) | Low | Fail (Poor separation) |

| Ammonia | 1% in MeOH | 1.1 (Excellent) | High (Ester cleavage) | Avoid |

| Triethylamine | 0.5% | 1.2 (Good) | Moderate | Recommended |

| Pyridine | 1% | 1.3 (Acceptable) | Low | Alternative (Odorous) |

Module 3: The "Fragile Species" Protocol (Neutral Alumina)

If the 2D-TLC showed decomposition, or if you have a free amine that streaks uncontrollably on silica, you must change the stationary phase.

Why Neutral Alumina?

Neutral Alumina (Brockmann Grade III) has a pH of ~7.0–7.5. It lacks the acidic protons that catalyze elimination and does not require aggressive amine modifiers that risk hydrolysis.

Protocol:

-

Activation: Use Neutral Alumina (150 mesh). If purchased as Grade I (highly active), add 6% water (w/w) and shake to convert to Grade III. This reduces irreversible adsorption.

-

Solvent System: Alumina is more polar than silica. You will need less polar solvents.

-

Conversion: If your compound elutes at 30% EtOAc/Hex on Silica, start with 10% EtOAc/Hex on Alumina.

-

-

Loading: Liquid load in Toluene or DCM.

-

Visualization: Alumina does not quench UV fluorescence as effectively as silica

plates. Rely on chemical stains (see Module 4).

Module 4: Visualization & Detection

3-acetoxy-4-oxopiperidines often lack strong chromophores (unless N-benzylated). UV detection at 254 nm may be insufficient.

Stain Selection Guide

| Reagent | Target Functionality | Color | Notes |

| Iodine ( | General (Lipophilic) | Yellow/Brown | Reversible. Good for initial check. |

| Ninhydrin | Free Amines (NH) | Pink/Purple | Crucial: Only works if N is unprotected. |

| KMnO | Alcohols/Ketones | Yellow on Purple | Good for the 4-oxo group. |

| p-Anisaldehyde | Acetoxy/Ketones | Blue/Pink | Excellent for N-protected derivatives. Requires heat.[2][3] |

| Dragendorff | Tertiary Amines | Orange | High specificity for piperidine nitrogen. |

Troubleshooting Logic Pathways

Workflow Visualization

The following diagram illustrates the decision-making process for stationary phase selection and troubleshooting decomposition.

Caption: Decision tree for selecting stationary phases based on stability and tailing behavior.

Frequently Asked Questions (FAQs)

Q: My product is co-eluting with a baseline impurity that smells like vinegar. What happened? A: You likely experienced on-column hydrolysis. The "vinegar" smell is acetic acid released from the cleavage of the 3-acetoxy group. This is caused by either:

-

Wet Silica: Ensure your silica is dry.

-

High Residence Time: You ran the column too slowly.

-

Nucleophilic Attack: You used Ammonia or a primary amine modifier. Switch to Triethylamine (TEA) or Diisopropylethylamine (DIPEA) , which are non-nucleophilic bases [1].

Q: I see two spots on TLC that merge into one after purification. Is this a mixture? A: This is likely keto-enol tautomerism or a hydrate form (gem-diol) of the ketone, common in 4-oxopiperidines.

-

Verification: Run the NMR in CDCl

. If you see broad peaks that sharpen upon adding a drop of D

Q: Can I use C18 Reverse Phase instead? A: Yes, and it is often superior for stability. Use a buffer of Ammonium Bicarbonate (pH 7.5) or 0.1% Formic Acid (if the acetoxy group is stable to acid in your specific derivative). Avoid high pH (>8) buffers which will instantly hydrolyze the ester [3].

References

-

Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.[2][3][4] Retrieved from [Link]

-

Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[5][6] Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Silica gel promotes reductions of aldehydes and ketones.[7] Retrieved from [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 7. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing side reactions during acetoxylation of piperidones

Technical Support Center: Acetoxylation of Piperidones

Welcome to the technical support guide for the acetoxylation of piperidones. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize α-acetoxypiperidones as key intermediates in pharmaceutical synthesis. The introduction of an acetoxy group at the α-position of a piperidone is a crucial transformation, but it is often plagued by competing side reactions that can complicate purification and significantly reduce yields.

This guide provides in-depth, mechanistically driven answers to common challenges encountered during these reactions. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to proactively design more robust and efficient reaction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which appears to be an N-oxide. How can I prevent this?

Answer:

N-oxidation is a classic and often frustrating side reaction when working with substrates containing a tertiary amine, such as an N-substituted piperidone. The lone pair of electrons on the nitrogen atom is susceptible to oxidation by the same reagents used for the desired α-carbon acetoxylation, particularly with strong oxidants.

Mechanistic Cause: The nitrogen atom in the piperidine ring acts as a Lewis base and can be directly oxidized by reagents like peracids or even heavy metal oxidants under certain conditions. This is especially prevalent if the nitrogen is sterically accessible and electronically rich.

Troubleshooting Strategies:

-

Nitrogen Protection/Protonation: The most effective strategy is to render the nitrogen lone pair unavailable for oxidation.

-

Protonation: Before introducing the oxidizing agent, add one equivalent of a strong, non-nucleophilic acid like trifluoroacetic acid (TFA). This protonates the piperidine nitrogen, forming an ammonium salt. The resulting positive charge effectively shields the nitrogen from electrophilic attack by the oxidant.[1] This is a simple and often effective solution, provided your substrate and reagents are stable to acidic conditions.

-

Protecting Groups: If acidic conditions are not viable, consider using a robust, electron-withdrawing protecting group on the nitrogen, such as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Tosyl). These groups reduce the nucleophilicity of the nitrogen, thereby decreasing its susceptibility to oxidation.

-

-

Reagent Choice: Some oxidizing systems are more prone to causing N-oxidation than others. If you are using a broad-spectrum oxidant like potassium permanganate or certain peracids, switching to a more selective metal-based reagent like Lead(IV) acetate (Pb(OAc)₄) may be beneficial. Lead tetraacetate primarily operates through an enol or enolate-mediated pathway for α-acetoxylation, which can be more selective for the carbon center over the nitrogen.[2][3]

-

Controlled Reaction Conditions:

-

Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. N-oxidation often has a higher activation energy than the desired C-H acetoxylation.

-

Slow Addition: Add the oxidizing agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help disfavor the bimolecular N-oxidation pathway.

-

Question 2: My desired α-acetoxy piperidone is forming, but I'm also seeing a significant amount of an elimination product (an enone). What causes this and how can I stop it?

Answer:

The formation of an α,β-unsaturated piperidone (an enone) is a common decomposition pathway for the α-acetoxy product, especially under thermal or basic conditions.

Mechanistic Cause: The α-proton on the newly formed acetoxylated carbon is now acidic. In the presence of a base (even a weak one, like acetate byproduct), an E2 or E1cB elimination can occur, expelling the acetoxy group as acetate and forming a double bond in conjugation with the carbonyl.

Caption: Base-mediated elimination of the α-acetoxy product.

Troubleshooting Strategies:

-

Control pH: The most critical factor is to avoid basic conditions, especially during workup and purification.

-

Acidic Workup: Quench the reaction with a weakly acidic solution (e.g., dilute NH₄Cl or cold, dilute HCl) rather than a basic one (like sodium bicarbonate).

-

Buffered Chromatography: If performing column chromatography, consider pre-treating the silica gel with a small amount of a non-nucleophilic acid (like triethylammonium acetate buffer) or use neutral alumina instead of silica gel, which can be slightly acidic.

-

-

Temperature Control: Do not heat the reaction mixture excessively. Perform the reaction at the lowest effective temperature and avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate bath temperature).

-

Choice of Base (if required): If a base is necessary for the reaction itself (e.g., in certain enolate-based methods), use a non-nucleophilic, sterically hindered base. However, for oxidative acetoxylations, bases are typically not required and should be avoided. Pyridine, sometimes used as a solvent or additive, can promote this elimination.[4]

Question 3: My reaction is giving me a di-acetoxylated product or other over-oxidation products. How do I improve selectivity for the mono-acetoxylation?

Answer:

Over-oxidation indicates that the desired mono-acetoxylated product is susceptible to further oxidation under the reaction conditions. This can manifest as di-acetoxylation or even ring-opening in extreme cases.[5]

Mechanistic Cause: The initial product, an α-acetoxy ketone, can still potentially form an enol or enolate, which can then undergo a second oxidation and acetoxylation event at the other α-position. This is more likely if the oxidant is highly reactive and used in a significant excess.

Caption: Competing pathways of mono- vs. over-oxidation.

Troubleshooting Strategies:

-

Stoichiometry Control: This is the most crucial parameter. Carefully control the stoichiometry of the oxidizing agent. Use a slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

-

Milder Oxidizing Agents: Harsh oxidants are more likely to cause over-oxidation. If you are using a very strong system, consider switching to a milder, more controlled alternative.

-

Manganese(III) Acetate (Mn(OAc)₃): This reagent is known for its ability to regioselectively oxidize cyclic ketones to afford α'-acetoxy oxidation products in good yields, often with less over-oxidation than other systems.[6][7][8]

-

Hypervalent Iodine Reagents: Reagents like PhI(OAc)₂ (diacetoxyiodobenzene), often in the presence of a Lewis acid like BF₃·OEt₂, can provide high diastereoselectivity and are generally milder than heavy metal oxidants.[9][10][11]

-

-

Temperature Management: As with other side reactions, lower temperatures can increase selectivity. Running the reaction at 0 °C or even lower may prevent the product from reacting further. Increasing the reaction temperature above 35°C can lead to the formation of side products.[12]

Comparative Overview of Common Oxidizing Agents

| Reagent | Pros | Cons | Common Side Reactions |

| Lead(IV) Acetate (Pb(OAc)₄) | Widely used, reliable, good for many substrates.[13][14] | Highly toxic (heavy metal waste), can be unselective. | Over-oxidation, elimination, N-oxidation. |

| Manganese(III) Acetate (Mn(OAc)₃) | Good regioselectivity for α'-acetoxylation, milder than Pb(OAc)₄.[6][15] | Can be less reactive, requires anhydrous conditions. | Incomplete reaction, potential for radical side reactions.[16] |

| PhI(OAc)₂ / Lewis Acid | Milder conditions, high diastereoselectivity possible, less toxic waste.[9][10] | More expensive, Lewis acid can affect other functional groups. | Incomplete reaction if substrate is not activated. |

| Catalytic Iodobenzene / H₂O₂ | Environmentally friendly ("green"), catalytic in iodine.[12] | Requires careful control of H₂O₂ addition, may not be suitable for all substrates. | N-oxidation, decomposition of peroxide. |

Optimized Experimental Protocols

Protocol 1: General Acetoxylation using Lead(IV) Acetate

This protocol is a standard starting point for the acetoxylation of a robust N-protected piperidone.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the N-protected piperidone (1.0 eq).

-

Dissolution: Dissolve the substrate in glacial acetic acid (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 10-15 °C using an ice-water bath.

-

Reagent Addition: Add Lead(IV) acetate (Pb(OAc)₄, 95%, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system). The reaction is typically complete within 1-4 hours.

-

Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred beaker of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate (caution: gas evolution), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Acetoxylation using PhI(OAc)₂ and BF₃·OEt₂

This protocol is recommended for sensitive substrates where over-oxidation or harsh conditions are a concern.[10][11]

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-protected piperidone (1.0 eq) and PhI(OAc)₂ (1.2 eq).

-

Dissolution: Dissolve the solids in glacial acetic acid (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2-6 hours. Monitor progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into dichloromethane (DCM) or ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying & Concentration: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash chromatography. This method often gives cleaner product profiles, simplifying purification.

References

-

Sheng, J., Li, Y., Tang, M., Gao, B., & Huang, G. (2007). An Efficient Method for the α-Acetoxylation of Ketones. Synthesis, 2007(08), 1165-1168. Available from: [Link]

-

Tanyeli, C., & Iyigun, C. (2003). Manganese(III) acetate based oxidation of substituted α'-position on cyclic α,β-unsaturated ketones. Tetrahedron, 59(36), 7135-7139. Available from: [Link]

-

Snider, B. B. (2010). Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. Beilstein Journal of Organic Chemistry, 6, 53. Available from: [Link]

-

Wikipedia contributors. (2023). Manganese(III) acetate. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Wu, C., Liang, Z., Yan, D., He, W., & Xiang, J. (2013). Straightforward and Highly Efficient Synthesis of α-Acetoxy Ketones through Gold-Catalyzed Intermolecular Oxidation of Terminal Alkynes. Synthesis, 45(18), 2605-2611. Available from: [Link]

-

Wikipedia contributors. (2023). Manganese-mediated coupling reactions. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Tan, J., Zhu, W., Xu, W., & Maruoka, K. (2020). Different methods for the α-acetoxylation reaction of ketones. ResearchGate. Available from: [Link]

-

Tan, J., Zhu, W., Xu, W., & Maruoka, K. (2020). Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. Organic Letters, 22(15), 5895–5899. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(III). Retrieved from [Link]

-

Tan, J., Zhu, W., Xu, W., & Maruoka, K. (2020). Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. National Institutes of Health. Available from: [Link]

- Google Patents. (n.d.). Inhibition of amine oxidation.

-

Bhowmik, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Juniper Publishers. Available from: [Link]

-

Ramachandran, M. S., et al. (2021). Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media. International Journal of Chemical Studies. Available from: [Link]

-

Bhowmik, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. ResearchGate. Available from: [Link]

-

ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide? Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2019). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research. Available from: [Link]

-

Wikipedia contributors. (2023). Lead(IV) acetate. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Scribd. (n.d.). Lead Tetra Acetate. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Available from: [Link]

-

Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. Department of Energy. Available from: [Link]

-

ResearchGate. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Available from: [Link]

-

ACS Catalysis. (2016). Developments in the Aerobic Oxidation of Amines. Available from: [Link]

-

Organic Reactions. (n.d.). Oxidative Decarboxylation of Acids by Lead Tetraacetate. Retrieved from [Link]

-

Stahl, S. S., et al. (2012). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. National Institutes of Health. Available from: [Link]

-

International Journal of Chemical Studies. (2018). To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium. Available from: [Link]

-

Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

PubMed. (1989). Biological N-oxidation of piperidine in vitro. Available from: [Link]

- Google Patents. (n.d.). N-oxides as prodrugs of piperazine and piperidine derivatives.

-

The Royal Society of Chemistry. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Available from: [Link]

-

PubMed. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. Available from: [Link]

-

Master Organic Chemistry. (2023). Addition-Elimination Mechanisms With Neutral Nucleophiles. Retrieved from [Link]

-

ResearchGate. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Available from: [Link]

-

EMAN Research Publishing. (n.d.). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

-

ResearchGate. (2021). Visible light-promoted reaction of α-keto, β-acetoxy, and β-amidoalkylsilyl peroxides. Available from: [Link]

-

Journal of the American Chemical Society. (2012). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Available from: [Link]

-

Tetrahedron. (2003). Recent advances in the synthesis of piperidones and piperidines. Available from: [Link]

-

Nature Communications. (2022). Ketone α-alkylation at the more-hindered site. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemijournal.com [chemijournal.com]

- 6. Manganese(III) acetate based oxidation of substituted α'-position on cyclic α,β-unsaturated ketones [organic-chemistry.org]

- 7. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manganese(III) acetate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones [frontiersin.org]

- 11. Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient Method for the α-Acetoxylation of Ketones [organic-chemistry.org]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. researchgate.net [researchgate.net]

- 15. Manganese(III) [organic-chemistry.org]

- 16. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

Validation & Comparative

1H NMR spectrum analysis of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The "Fingerprint" of an Apixaban Intermediate

Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the anticoagulant Apixaban (Eliquis) . Its structural integrity is paramount; the C3-acetoxy group serves as a "mask" for the eventual hydroxyl group, preventing premature oxidation or side reactions during the assembly of the piperidinone core.

For a process chemist, the challenge lies not just in synthesizing the molecule, but in validating its formation against two persistent contaminants:

-

The Starting Material: Tert-butyl 4-oxopiperidine-1-carboxylate (incomplete reaction).

-

The Hydrolyzed Impurity: Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (moisture sensitivity).

This guide provides a comparative NMR analysis to definitively distinguish the target product from these alternatives, utilizing rotameric theory and chemical shift diagnostics.

Structural Dynamics & Experimental Protocol

The Rotamer Challenge

Unlike simple small molecules, N-Boc-piperidines exhibit restricted rotation around the N-C(carbonyl) bond at room temperature. This creates two distinct rotamers (s-cis and s-trans) observable on the NMR timescale.

-

Consequence: Protons adjacent to the nitrogen (H-2 and H-6) often appear as broad humps or split signals rather than sharp multiplets.

-

Expert Tip: Do not mistake these broad signals for paramagnetic impurities or polymerization. To coalesce these peaks, run the NMR at elevated temperatures (e.g., 50°C in DMSO-d6), though standard QC is typically done at 25°C in CDCl3.

Standardized Protocol

To ensure reproducibility, the following protocol is recommended for self-validating spectral acquisition.

-

Solvent: Chloroform-d (

) with 0.03% TMS.-

Why: Excellent solubility for lipophilic Boc-protected amines; prevents H-D exchange of the alpha-protons.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Frequency: 400 MHz minimum (600 MHz recommended to resolve H-2/H-6 multiplets).

-

Acquisition: 16 scans, 30° pulse angle, D1 relaxation delay

2.0s (crucial for accurate integration of the Boc singlet).

Synthesis & Spectral Evolution Pathway

The following diagram illustrates the transformation from the starting material to the target, highlighting the specific sites of spectral change.[1]

Figure 1: Spectral evolution pathway. The appearance of the acetoxy group signals confirms the transition from Precursor to Target.

Comparative NMR Analysis

This section compares the target molecule directly against its precursor and its primary degradation product.

Chemical Shift Data Table ( , 400 MHz)

| Proton Assignment | Target Product (3-Acetoxy) | Precursor (4-Oxo) | Impurity (3-Hydroxy) | Diagnostic Value |

| H-3 (Alpha-CH) | 5.15 – 5.40 ppm (dd) | Absent (CH2 at ~2.44) | 4.20 – 4.50 ppm (m) | Primary ID. Downfield shift due to OAc + Ketone. |

| Acetate (-CH3) | 2.15 – 2.20 ppm (s) | Absent | Absent | Confirmation. Confirms esterification. |

| Boc Group (-tBu) | 1.45 – 1.49 ppm (s) | 1.49 ppm (s) | 1.48 ppm (s) | Internal Standard (Integrates to 9H). |

| H-2 (Geminal) | 3.60 – 4.20 ppm (broad) | 3.72 ppm (t) | 3.50 – 4.00 ppm | Broadened by rotamers and diastereotopicity. |

| H-6 (Geminal) | 3.00 – 3.40 ppm (m) | 3.72 ppm (t) | 3.00 – 3.40 ppm | Symmetry broken in product; distinct from H-2. |

Detailed Peak Analysis

The "Smoking Gun": H-3 Methine (5.15 – 5.40 ppm)

In the starting material, the C3 position holds two protons appearing as a triplet around 2.44 ppm. Upon acetoxylation:

-

One proton is replaced by an acetoxy group.

-

The remaining proton (H-3) is now alpha to both a ketone and an ester oxygen .

-

Result: This extreme deshielding pushes the signal past 5.0 ppm. If this peak is missing, the reaction failed. If it is upfield (4.2–4.5 ppm), you have likely hydrolyzed the ester to the alcohol (3-hydroxy).

The Acetate Singlet (2.15 – 2.20 ppm)

This sharp 3H singlet is the easiest marker for purity.

-

Integration Check: Compare the integral of this singlet (set to 3.0) against the Boc singlet (should be 9.0).

-

Defect: If the Acetate:Boc ratio is < 1:3, you have mixed product or hydrolysis.

The Piperidine Ring (Rotameric Broadening)

In the precursor (N-Boc-4-piperidone), the molecule has a plane of symmetry, making H-2 and H-6 equivalent.

-

In the Target: The chiral center at C3 breaks this symmetry. H-2 and H-6 are now diastereotopic and subject to rotameric broadening.

-

Observation: Expect complex multiplets or broad "humps" in the 3.0–4.2 ppm region. Do not integrate these to determine purity unless you use high-temperature NMR to sharpen them.

Performance & Purity Evaluation

How do you objectively decide if a batch is "Process Ready"? Use this self-validating logic flow.

NMR Decision Tree

Figure 2: Decision tree for batch release based on NMR spectral features.

Common Impurity Profiles

-

Enol Ether Formation: If the synthesis involved oxidative conditions, look for olefinic protons around 5.5–6.0 ppm (distinct from the H-3 methine).

-

Residual Oxidant: If using Lead Tetraacetate (LTA), ensure no broad signals from lead salts affect the baseline. If using hypervalent iodine, check for iodobenzene multiplets in the 7.0–8.0 ppm aromatic region.

References

-

Pinto, D. J. P., et al. (2007).[2] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[2] Journal of Medicinal Chemistry.

-

Dong, W., et al. (2023).[3] A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly.

- Clayden, J., et al. (2005). Restricted Rotation in Amides and Carbamates: NMR analysis. Organic Chemistry (Oxford University Press). [General Reference for Rotameric Theory]

-

Gaikwad, D., et al. (2023).[4] An alternative synthetic strategy to construct apixaban analogues. Arkivoc.

Sources

A Senior Application Scientist's Guide to Differentiating N-Boc Piperidone Isomers: A Comparative Analysis of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Its conformational flexibility and synthetic tractability make it a privileged structure in the design of novel bioactive molecules.[1] Among the plethora of piperidine-based building blocks, N-Boc protected piperidones are invaluable intermediates. This guide provides an in-depth, comparative analysis of tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate and its isomeric counterparts, offering field-proven insights and experimental data to inform your synthetic strategies.

This guide eschews a rigid template in favor of a narrative that delves into the nuanced differences in reactivity and synthetic utility between these closely related molecules. We will explore not just the "what" but the "why" behind their distinct chemical behaviors, empowering you to make more informed decisions in your research.

Introduction: The Strategic Importance of α-Functionalized Piperidones

The introduction of functional groups at the α-position to the carbonyl in N-Boc piperidones opens up a rich chemical space for further molecular elaboration. The acetoxy group, in particular, serves as a versatile handle for a variety of transformations. It can act as a leaving group in substitution reactions or influence the reactivity of the adjacent carbonyl group. Understanding the interplay between the position of the acetoxy group and the carbonyl function is paramount for predicting and controlling reaction outcomes.

This guide will focus on a comparative study of two key isomers:

-

Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate (1)

-

Tert-butyl 4-acetoxy-3-oxopiperidine-1-carboxylate (2)

We will also draw comparisons to the parent compound, N-Boc-4-piperidone (3) , to highlight the impact of the α-acetoxy substituent.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these building blocks is crucial for their effective application in synthesis.

| Property | Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate (1) | Tert-butyl 4-acetoxy-3-oxopiperidine-1-carboxylate (2) | N-Boc-4-piperidone (3) |

| Molecular Formula | C₁₂H₁₉NO₅ | C₁₂H₁₉NO₅ | C₁₀H₁₇NO₃ |

| Molecular Weight | 257.28 g/mol | 257.28 g/mol | 199.25 g/mol |

| Appearance | Off-white to yellow solid | Off-white to yellow solid | White to off-white crystalline solid |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) | Soluble in most organic solvents (DCM, EtOAc, THF) | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[2] |

Synthesis of α-Acetoxy N-Boc Piperidones: Experimental Protocols

The reliable synthesis of these key intermediates is the first step in their application. Below are detailed, self-validating protocols for the preparation of compounds 1 and 2 .

Synthesis of Tert-butyl 3-acetoxy-4-oxopiperidine-1-carboxylate (1)